Cas no 851405-18-0 (N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide)

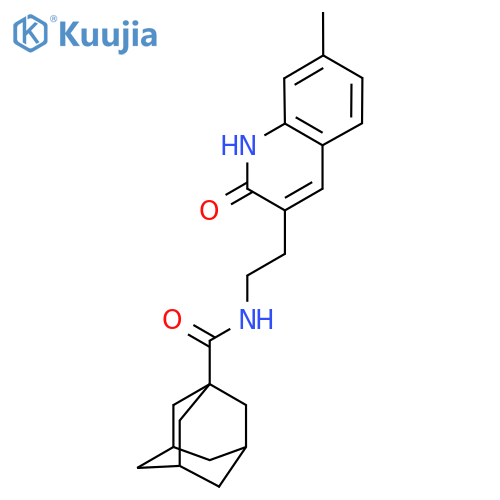

851405-18-0 structure

商品名:N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide

- (1s,3s)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)adamantane-1-carboxamide

- CCG-28212

- F0611-0523

- 851405-18-0

- AKOS024587095

- N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

- AB00669473-01

-

- インチ: 1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26)

- InChIKey: CRYNAJQTPIAXBT-UHFFFAOYSA-N

- ほほえんだ: O=C(C12CC3CC(CC(C3)C1)C2)NCCC1C(NC2C=C(C)C=CC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 364.215078140g/mol

- どういたいしつりょう: 364.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 626

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 58.2Ų

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0611-0523-5μmol |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-15mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-2μmol |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-1mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-2mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-3mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-10μmol |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-20mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-20μmol |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0611-0523-10mg |

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide |

851405-18-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

851405-18-0 (N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量